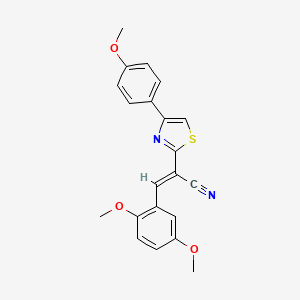

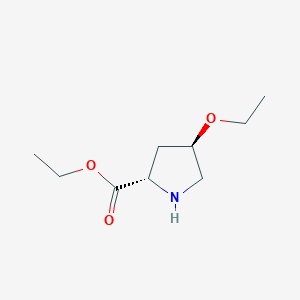

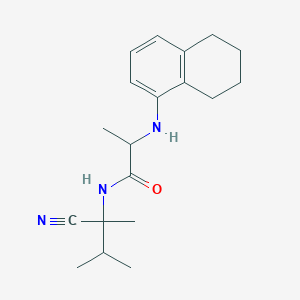

![molecular formula C12H13F2NO4S B2953967 methyl (2Z)-2-[(2,5-difluorophenyl)sulfonyl]-3-(dimethylamino)acrylate CAS No. 1327174-92-4](/img/structure/B2953967.png)

methyl (2Z)-2-[(2,5-difluorophenyl)sulfonyl]-3-(dimethylamino)acrylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2Z)-2-[(2,5-difluorophenyl)sulfonyl]-3-(dimethylamino)acrylate, also known as Difluoroacrylate, is a synthetic compound that has gained significant attention in scientific research. This compound has been extensively studied due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.

Scientific Research Applications

Polymer Synthesis and Modification

CF3S(O)n-containing Enaminones as Precursors for the Synthesis of Pyrimidine-4(3H)-ones : Methyl 3-(dimethylamino) acrylates, including derivatives like methyl (2Z)-2-[(2,5-difluorophenyl)sulfonyl]-3-(dimethylamino)acrylate, have been synthesized and utilized for reactions with aliphatic and aromatic amidines. This process yields 2,5-substituted 4(3H)-pyrimidones, indicating the compound's role in synthesizing complex nitrogen-containing heterocycles, a key class of compounds with wide-ranging applications in pharmaceuticals and agrochemicals (Sokolenko et al., 2017).

Synergistic Effect in Polymerization : Research demonstrated an unusual synergistic effect between 1-butyl-3-methylimidazolium hexafluorophosphate and dimethyl sulfoxide for the atom transfer radical polymerization (ATRP) of methyl acrylate using a catalytic system. This study highlights the compound's potential in facilitating very fast reactions and producing polymers with very low dispersity, which is crucial for applications requiring precise polymer architectures (Mendes et al., 2014).

Material Science and Engineering

Hydrophobically Modified Sulfobetaine Copolymers : The research involved postpolymerization modification of an activated ester precursor, poly(pentafluorophenyl acrylate), employing a zwitterionic amine. This novel synthetic approach towards sulfobetaine (co)polymers containing hydrophobic components showcases the versatility of acrylate derivatives in creating materials with antifouling properties, hemocompatibility, and stimulus-responsive behavior, critical for biomedical applications (Woodfield et al., 2014).

Electroactive Membranes for Ionic Liquid : A study focused on the RAFT synthesis of ABA triblock copolymers incorporating 2-(dimethylamino)ethyl acrylate demonstrates its application in creating ionic liquid-containing electroactive membranes. These materials exhibit desirable thermomechanical properties and actuation responses, pointing to the potential use in electroactive devices (Wu et al., 2012).

properties

IUPAC Name |

methyl (Z)-2-(2,5-difluorophenyl)sulfonyl-3-(dimethylamino)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F2NO4S/c1-15(2)7-11(12(16)19-3)20(17,18)10-6-8(13)4-5-9(10)14/h4-7H,1-3H3/b11-7- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFTCLYQFKUPRBR-XFFZJAGNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C(=O)OC)S(=O)(=O)C1=C(C=CC(=C1)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C(/C(=O)OC)\S(=O)(=O)C1=C(C=CC(=C1)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F2NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (2Z)-2-[(2,5-difluorophenyl)sulfonyl]-3-(dimethylamino)acrylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

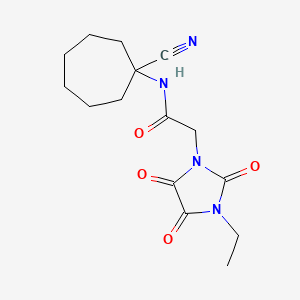

![3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-methoxybenzoate](/img/structure/B2953886.png)

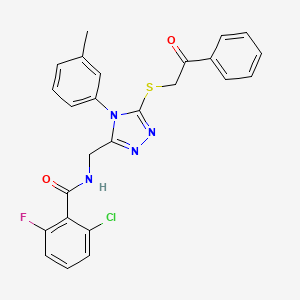

![1-ethyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2953894.png)

![4-[(4-Methyl-4H-1,2,4-triazol-3-yl)methyl]piperidine dihydrochloride](/img/structure/B2953905.png)

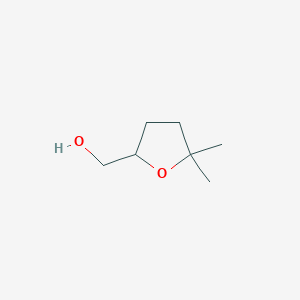

![4-[(Methoxycarbonyl)amino]butanoic acid](/img/structure/B2953906.png)